Soranjidiol
Overview
Description
Soranjidiol is a naturally occurring anthraquinone compound found in various plant species, particularly within the Rubiaceae family. It is known for its vibrant red color and has been studied for its potential medicinal properties, including antimicrobial and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: Soranjidiol can be synthesized through several methods, including the oxidation of anthraquinone derivatives. One common synthetic route involves the use of potassium permanganate as an oxidizing agent under acidic conditions. The reaction typically proceeds at elevated temperatures to ensure complete oxidation .
Industrial Production Methods: Industrial production of this compound often involves the extraction from plant sources, such as Morinda species. The extraction process includes maceration of the plant material in solvents like ethanol or methanol, followed by purification using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Soranjidiol undergoes various chemical reactions, including:
Oxidation: this compound can be further oxidized to form more complex anthraquinone derivatives.
Reduction: It can be reduced to form dihydroanthraquinones under specific conditions.
Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl groups, to form ethers and esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of more oxidized anthraquinones.
Reduction: Formation of dihydroanthraquinones.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: Used as a natural dye and in the synthesis of other anthraquinone derivatives.
Biology: Investigated for its antimicrobial properties against bacteria and fungi.
Medicine: Studied for its anticancer properties, particularly in photodynamic therapy where it acts as a photosensitizer.
Industry: Used in the production of natural dyes and pigments .
Mechanism of Action
Soranjidiol exerts its effects primarily through its ability to generate reactive oxygen species when exposed to light, making it effective in photodynamic therapy. It targets cellular components, leading to oxidative stress and cell death. The molecular pathways involved include the activation of caspase enzymes, which play a crucial role in apoptosis .
Comparison with Similar Compounds
Soranjidiol is unique among anthraquinones due to its specific structure and photodynamic properties. Similar compounds include:
Rubiadin: Another anthraquinone with similar photodynamic properties.
Damnacanthal: Known for its antimicrobial and anticancer activities.
Aloe-emodin: Studied for its laxative and anticancer properties .
Properties
IUPAC Name |
1,6-dihydroxy-2-methylanthracene-9,10-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O4/c1-7-2-4-10-12(13(7)17)15(19)9-5-3-8(16)6-11(9)14(10)18/h2-6,16-17H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSKQISPKMLYNTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C=CC(=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50199736 | |
Record name | Soranjidiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50199736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
518-73-0 | |
Record name | Soranjidiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=518-73-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Soranjidiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000518730 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Soranjidiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50199736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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